molecular formula C8H5BrN2 B018671 5-Bromophthalazine CAS No. 103119-78-4

5-Bromophthalazine

Cat. No. B018671
M. Wt: 209.04 g/mol
InChI Key: PFWLAJKBPRUGNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromophthalazine and its derivatives involves various chemical procedures aimed at introducing bromine into the phthalazine moiety. For instance, the compound can be obtained from 3-bromobenzene-1,2-dicarbaldehyde and hydrazine, leading to a hemihydrate form of 5-Bromophthalazine with notable planarity in its molecular structure (Cai, 2012). Additionally, innovative synthesis methods have been developed to create 1,4-dibromophthalazine by reacting 1,4-dioxophthalazine with phosphorus pentabromide, demonstrating an improved synthesis approach for halogenated phthalazines (Hirsch & Orphanos, 1965).

Molecular Structure Analysis

The molecular structure of 5-Bromophthalazine reveals a planar configuration that facilitates the formation of hydrogen bonds and short N...Br contacts, contributing to the establishment of a two-dimensional network in the crystal lattice. This structural arrangement underscores the compound's potential for forming stable crystalline structures and interacting with other molecules in a predefined manner (Cai, 2012).

Chemical Reactions and Properties

5-Bromophthalazine participates in various chemical reactions, serving as a versatile intermediate in the synthesis of phthalazine derivatives. For example, it reacts with hydrazine hydrate to produce bromophthalazinone derivatives, demonstrating its reactivity and utility in generating pharmacologically relevant compounds (Islam, Khalil, & El-Maghraby, 1974). The compound's bromine atom significantly influences its chemical behavior, enabling it to undergo nucleophilic substitution reactions that are central to its application in medicinal chemistry.

Physical Properties Analysis

The physical properties of 5-Bromophthalazine, such as its planarity and crystalline structure, are crucial for its applications in material science and pharmaceutical research. The compound's ability to form stable crystals through hydrogen bonding and other intermolecular interactions makes it a valuable candidate for further studies in these fields (Cai, 2012).

Chemical Properties Analysis

The chemical properties of 5-Bromophthalazine, including its reactivity towards various reagents and its role as a precursor in the synthesis of complex molecules, highlight its significance in synthetic chemistry. Its participation in forming bromodomains inhibitors illustrates its potential for contributing to the development of new therapeutic agents (Fedorov et al., 2013).

Scientific Research Applications

  • Biomedical Screening : Phthalazines, including derivatives of 5-Bromophthalazine, are synthesized for biomedical screening to discover more effective medicinal agents. They are important in the search for new therapeutic compounds (Sharma, Gupta, Gautam, & Gupta, 2002).

  • Antifungal Agents : Certain phthalazin-1(2H)-one derivatives, structurally related to 5-Bromophthalazine, show remarkable antifungal activity. These compounds are valuable in the design of antifungal analogues, especially against dermatophytes and Cryptococcus neoformans (Derita et al., 2013).

  • Bromodomain Inhibitors : Triazolo-phthalazines are effective inhibitors of various bromodomains, which are important in gene regulation. These inhibitors offer potential for the development of selective and mixed bromodomain inhibitors (Fedorov et al., 2013).

  • Adrenoceptor Antagonists : 4-substituted-2(1H)-phthalazinone derivatives demonstrate promising activity as adrenoceptor antagonists. This makes them potential candidates for therapeutic applications in cardiovascular diseases (Khalil, Ahmed, Elshihawy, & Zaitone, 2013).

  • Enzyme Inhibition : N-substituted phthalazine sulfonamide compounds show potent inhibitory activities against carbonic anhydrase and acetylcholinesterase enzymes. This suggests their potential application in treating conditions like glaucoma, epilepsy, and edema (Türkeş et al., 2019).

  • Antitumor Activity : 1-Phenyl-4-substituted phthalazine derivatives exhibit significant antitumor activity, particularly against human esophageal cancer cells. This points to their potential use in cancer therapy (Xin, Meng, Liu, & Zhang, 2018).

  • Improved Synthesis Methods : Research on bromophthalazines also includes developing improved synthesis methods, which is crucial for the production of these compounds for various applications (Hirsch & Orphanos, 1965).

  • Molecular Structure Studies : Studies on the molecular structure of 5-Bromophthalazine hemihydrate contribute to understanding its chemical properties and potential applications in various domains (Cai, 2012).

Safety And Hazards

5-Bromophthalazine is classified as non-combustible and acutely toxic . It may cause an allergic skin reaction and serious eye irritation . It is advised to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation .

properties

IUPAC Name

5-bromophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWLAJKBPRUGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545827
Record name 5-Bromophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromophthalazine

CAS RN

103119-78-4
Record name 5-Bromophthalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103119-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 mL 3-neck round-bottom flask was added (1E,2E)-1,2-bis(3-bromobenzylidene)hydrazine (13.0 g, 35.5 mmol), aluminum(III) chloride (71.0 g, 533 mmol), and aluminum(III) bromide (71.0 g, 266 mmol). The mixture was stirred at 185-200° C. for 1 hour. The dark gum was cooled in an ice bath and slowly treated with 1.5 L of water. The suspension was filtered, and the precipitate was washed with 5% HCl. The solution was made basic with 15% potassium hydroxide and extracted with EtOAc three times. The organic extracts were dried over sodium sulfate, filtered and concentrated in vacuo. The residue was recrystallized from EtOAc and hexane to provide 5-bromophthalazine (3.12 g, 42%). LCMS (M+H) 209.2 calc. for C8H6BrN2 209.0. 1H NMR (400 MHz, CDCl3): δ ppm 7.78-7.83 (m, 1H) 7.95 (d, J=8.02 Hz, 1H) 8.14 (d, 1H) 9.49 (s, 2H).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Cai - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
The title compound, C8H5BrN2·0.5H2O, is a phthalazine derivative synthesized from 3-bromobenzene-1,2-dicarbaldehyde and hydrazine. The molecule is essentially planar, the …
Number of citations: 10 scripts.iucr.org
Y Shi, PS Kerry, JD Nanson, T Bosanac, Y Sasaki… - Molecular cell, 2022 - cell.com
The NADase SARM1 (sterile alpha and TIR motif containing 1) is a key executioner of axon degeneration and a therapeutic target for several neurodegenerative conditions. We show …
Number of citations: 56 www.cell.com

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